molecular formula C10H8F2O2 B1386638 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1157642-22-2

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1386638
CAS No.: 1157642-22-2
M. Wt: 198.17 g/mol
InChI Key: RPXLAIOPAHDAFN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8F2O2. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, followed by carboxylation. One common method involves the reaction of 2,4-difluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of the Grignard reagent, cyclopropanation, and subsequent hydrolysis. Reaction conditions are optimized for yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid
  • 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also imparts rigidity to the molecule, affecting its interaction with biological targets.

Properties

IUPAC Name

2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXLAIOPAHDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656375
Record name 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157642-22-2
Record name 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
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2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

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